

Application Note: 5-(3-Methoxypropoxy)-2-Nitrobenzoic Acid in Kinase Inhibitor Design

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Compound of Interest

Compound Name: 5-(3-Methoxypropoxy)-2-nitrobenzoic acid

Cat. No.: B7874007

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Executive Summary

In the landscape of kinase inhibitor discovery, the "tail" region of the pharmacophore is critical for modulating physicochemical properties (solubility, permeability) and selectivity. **5-(3-Methoxypropoxy)-2-nitrobenzoic acid** serves as a bifunctional core scaffold. It combines a nitro-benzoic acid head group—precursor to the privileged anthranilic acid/aniline hinge-binding motifs—with a 3-methoxypropoxy tail, a proven solubilizing moiety analogous to those found in EGFR inhibitors like Gefitinib and Erlotinib.

This guide provides a comprehensive workflow for transforming this scaffold into bioactive kinase inhibitors, detailing synthetic protocols, structural logic, and validation assays.

Structural Logic & Pharmacophore Mapping

The utility of this scaffold lies in its ability to address three specific binding domains within the ATP-binding pocket of protein kinases:

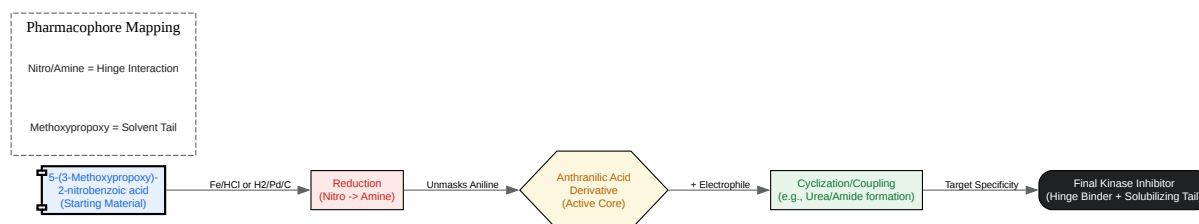
- **The Hinge Region (Precursor):** The 2-nitro group is a "masked" aniline. Upon reduction, it forms an anthranilic acid derivative. This amine is essential for forming hydrogen bonds with

the kinase hinge region (e.g., via conversion to a quinazoline, quinoline, or benzamide core).

- The Solvent Front (Solubility): The 5-(3-methoxypropoxy) chain extends towards the solvent-exposed region. This ether linkage lowers lipophilicity (LogP), improving oral bioavailability and reducing non-specific binding.
- The Hydrophobic Pocket (Core): The benzoic acid phenyl ring serves as the structural hub, positioning the hinge binder and the solvent tail in the correct vector.

Visualization: Scaffold Anatomy & Transformation

The following diagram illustrates the transformation of the raw scaffold into a functional kinase inhibitor core.



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Figure 1: Strategic elaboration of the nitrobenzoic acid scaffold into a bioactive kinase inhibitor.

Experimental Protocols

Protocol A: Scaffold Synthesis (Etherification)

Context: If the specific derivative is not in stock, it is synthesized from 5-hydroxy-2-nitrobenzoic acid via Williamson ether synthesis.

Objective: Install the 3-methoxypropoxy tail selectively at the 5-position.

Reagents:

- 5-Hydroxy-2-nitrobenzoic acid (1.0 eq)
- 1-Bromo-3-methoxypropane (1.2 eq)
- Potassium Carbonate (, 2.5 eq)
- DMF (Dimethylformamide), anhydrous

Procedure:

- Dissolution: Dissolve 5-hydroxy-2-nitrobenzoic acid (5.0 g, 27.3 mmol) in anhydrous DMF (50 mL) in a round-bottom flask under atmosphere.
- Deprotonation: Add (9.4 g, 68.2 mmol) in one portion. The suspension will turn bright yellow/orange (phenoxide formation). Stir at Room Temperature (RT) for 30 min.
- Alkylation: Dropwise add 1-bromo-3-methoxypropane (5.0 g, 32.7 mmol).
- Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1). The starting phenol spot () should disappear.
- Workup: Cool to RT. Pour into ice-water (200 mL). Acidify to pH 3 with 1N HCl. The product may precipitate; if not, extract with Ethyl Acetate (3 x 100 mL).
- Purification: Wash organics with brine, dry over , and concentrate. Recrystallize from Ethanol/Water or purify via flash chromatography (SiO₂, Hexane/EtOAc gradient).

Yield Target: >85% | Validation:

NMR (DMSO-

) should show disappearance of phenolic -OH and appearance of propyl chain multiplets at 2.0–4.0 ppm.

Protocol B: Activation to Kinase Inhibitor Core (Reduction & Cyclization)

Context: Converting the nitro-acid to a quinazolinone-like hinge binder (common in EGFR/VEGFR inhibitors).

Step 1: Nitro Reduction

- Dissolve the scaffold (1.0 eq) in Ethanol/Water (4:1).
- Add Iron powder (5.0 eq) and Ammonium Chloride (0.5 eq).
- Reflux for 2 hours. The yellow nitro compound turns into a fluorescent anthranilic acid derivative.
- Filter hot through Celite to remove iron. Concentrate to obtain 2-amino-5-(3-methoxypropoxy)benzoic acid.

Step 2: Cyclization (Example: Quinazolin-4(3H)-one core)

- Mix the reduced anthranilic acid (1.0 eq) with Formamide (excess, 10 eq).
- Heat at 140°C for 6 hours.
- Cool to RT; the product precipitates. Filter and wash with water.[\[1\]](#)
- Result: 6-(3-methoxypropoxy)quinazolin-4(3H)-one. This core can now be chlorinated (POCl₃) and coupled with various anilines to create a library of Type I inhibitors.

Analytical Data Summary (Reference Standards)

When characterizing the intermediate, ensure the following spectral signatures are met to confirm structural integrity before proceeding to library synthesis.

Feature	Chemical Shift / Signal	Structural Assignment
NMR (Aromatic)	7.8 - 8.1 ppm (d, 1H)	Proton ortho to Nitro group (deshielded)
NMR (Aliphatic)	3.30 ppm (s, 3H)	Terminal Methoxy (-OCH ₃)
NMR (Ether)	4.15 ppm (t, 2H)	O-CH ₂ -Propyl (Attached to ring)
IR Spectroscopy	1530 & 1350	Nitro () asymmetric/symmetric stretch
IR Spectroscopy	1690–1710	Carboxylic Acid (C=O)
Mass Spectrometry	[M-H] ⁻ 254.2	Negative mode ionization (Carboxyl)

Biological Validation Assays

Enzyme Inhibition Assay (FRET-based)

To validate the efficacy of derivatives synthesized from this scaffold:

- System: LanthaScreen™ Eu Kinase Binding Assay (ThermoFisher) or Z'-LYTE™.
- Protocol:
 - Incubate Kinase (e.g., EGFR, 5 nM) with the synthesized inhibitor (serial dilution 10 M to 0.1 nM).
 - Add ATP (at) and FRET peptide substrate.
 - Read Fluorescence Ratio (Coumarin/Fluorescein).
- Success Metric:

< 100 nM indicates successful scaffold engagement.

Cellular Solubility & Permeability

- PAMPA Assay: Use to verify that the 3-methoxypropoxy tail effectively improves passive permeability compared to a naked nitrobenzoic acid.
- Kinetic Solubility: Measure turbidity in PBS (pH 7.4). Target solubility > 50

M.

References

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